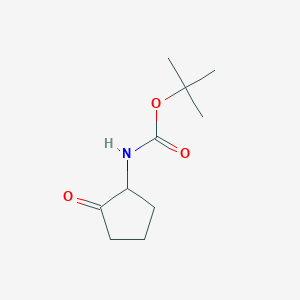

tert-butyl N-(2-oxocyclopentyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSQXOIYRVCHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326830 | |

| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477585-30-1 | |

| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-oxocyclopentyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 2 Oxocyclopentyl Carbamate

Direct N-Boc Protection Approaches

Direct N-Boc protection is the most common strategy for synthesizing tert-butyl N-(2-oxocyclopentyl)carbamate. This involves the reaction of a 2-aminocyclopentanone precursor with a Boc-group donor, typically di-tert-butyl dicarbonate (B1257347) (Boc₂O). The efficiency and selectivity of this reaction can be modulated by the choice of catalysts and reaction conditions.

The standard method for installing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640). wikipedia.org This pyrocarbonate reacts with the primary amino group of a 2-aminocyclopentanone precursor to form the corresponding N-tert-butoxycarbonyl derivative, a stable carbamate (B1207046). wikipedia.org The reaction is typically performed in the presence of a base, such as sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acidic byproduct and facilitate the reaction. wikipedia.orgmychemblog.com The process is known for its flexibility in terms of reaction conditions, often achieving high yields under mild temperatures in solvents like water, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uk The resulting carbamate is stable toward most nucleophiles and bases, making the Boc group an effective protecting strategy for subsequent synthetic transformations. organic-chemistry.org

The general reaction can be summarized as follows:

Reactants : 2-Aminocyclopentanone (or its salt), Di-tert-butyl dicarbonate (Boc₂O)

Base : Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-(Dimethylamino)pyridine (DMAP)

Solvent : Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile

Product : this compound

A typical laboratory procedure involves stirring the amine with Boc₂O and a base in a suitable solvent at temperatures ranging from 0 °C to room temperature. mychemblog.com The reaction progress is monitored, and upon completion, the product is isolated through extraction and purification. mychemblog.com

To improve efficiency and selectivity, various catalytic systems have been developed for N-Boc protection. Chemoselectivity is particularly important when other nucleophilic functional groups, such as hydroxyl groups, are present in the molecule. Lewis acids and heterogeneous catalysts have proven effective in promoting the selective N-protection of amines. nih.gov For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines. organic-chemistry.org Similarly, ionic liquids, such as 1-alkyl-3-methylimidazolium cations, can catalyze the reaction by activating the Boc anhydride through hydrogen bond formation. organic-chemistry.org These catalytic methods often allow the reaction to proceed under mild conditions with excellent yields, avoiding side reactions that can occur with strong acids or bases.

Below is a table summarizing various catalytic systems used for the N-Boc protection of amines, a methodology directly applicable to the synthesis of this compound.

| Catalyst | Amine Substrate Examples | Solvent | Key Advantages |

| Iodine (catalytic) | Aryl and Aliphatic Amines | Solvent-free | Mild conditions, high efficiency. organic-chemistry.org |

| HClO₄–SiO₂ | Various Amines | Solvent-free | Reusable catalyst, excellent chemoselectivity. organic-chemistry.org |

| Amberlite-IR 120 | Aliphatic and Aromatic Amines | Solvent-free | Heterogeneous, easy separation, rapid reaction. |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Structurally Diverse Amines | HFIP (as solvent and catalyst) | Recyclable, prevents side reactions with amino alcohols. organic-chemistry.org |

| Lewis Acids (e.g., Zn(II) triflate) | Carboxylic Acids (via Curtius rearrangement) | Not specified | Tolerates various functional groups. organic-chemistry.org |

In line with the principles of green chemistry, methods for N-Boc protection that eliminate the need for solvents and catalysts have been explored. A catalyst-free N-tert-butoxycarbonylation of amines can be achieved in water, which chemoselectively yields N-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org This method is effective for chiral amines and amino acid esters, providing optically pure products. organic-chemistry.org

Furthermore, solvent-free approaches using a catalytic amount of iodine or HClO₄–SiO₂ at room temperature have been reported to be highly efficient. organic-chemistry.org These reactions proceed cleanly, often requiring simple filtration or extraction for product isolation, thus minimizing waste. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been applied to the deprotection of N-Boc groups and represent a potential solvent-free avenue for the protection step as well. scirp.orgresearchgate.net

The table below highlights solvent-free conditions for N-Boc protection.

| Condition | Catalyst/Reagent | Reaction Time | Yield |

| Neat (Solvent-free) | Iodine (catalytic) | Not specified | Good to excellent. organic-chemistry.org |

| Neat (Solvent-free) | Amberlite-IR 120 | 1-3 minutes | Good to excellent. |

| Aqueous | None (catalyst-free) | Not specified | High chemoselectivity and yield. organic-chemistry.org |

Stereoselective and Asymmetric Synthesis of the Carbamate

Creating stereochemically defined this compound requires methodologies that can control the formation of the stereocenter at the C2 position of the cyclopentanone (B42830) ring. This is crucial for applications where specific enantiomers or diastereomers are required, such as in the synthesis of chiral ligands or pharmaceuticals. nih.gov

The enantioselective synthesis of the target carbamate typically involves the asymmetric formation of the 2-aminocyclopentyl stereocenter, which is then protected with the Boc group. One of the most powerful methods for achieving this is the catalytic asymmetric aza-Michael reaction. researchgate.net This reaction involves the 1,4-conjugate addition of a nitrogen nucleophile to a cyclic enone, such as 2-cyclopenten-1-one. By using a chiral catalyst, this addition can be rendered highly enantioselective, establishing the desired stereochemistry at the C2 position. The resulting chiral β-amino ketone can then be directly protected to yield the enantiomerically enriched this compound.

Another approach is the resolution of a racemic mixture. For instance, a practical synthesis of the related compound trans-tert-butyl-2-aminocyclopentylcarbamate involves the optical resolution of the racemate using a chiral resolving agent like 10-camphorsulfonic acid. nih.gov This method allows for the separation and isolation of both enantiomers in multigram quantities without the need for chromatography. nih.gov

In cyclopentane (B165970) systems that already contain one or more stereocenters, the introduction of the N-Boc protected amino group can be controlled diastereoselectively. The existing stereochemistry of the ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. This principle is widely applied in the synthesis of complex molecules containing substituted cyclopentane rings. For example, in the synthesis of analogs of pharmaceuticals, the stereochemical outcome of reactions on a cyclopentane or cyclohexane (B81311) ring is often dictated by the steric and electronic properties of the existing substituents. google.com The diastereoselectivity of such transformations is a critical consideration in the strategic planning of multi-step syntheses involving these cyclic systems.

Alternative Synthetic Pathways to the Core Structure

While traditional methods provide reliable routes to this compound, researchers have explored a variety of alternative strategies to access the core cyclopentyl carbamate structure. These alternative pathways offer potential advantages in terms of efficiency, functional group tolerance, and the ability to generate diverse analogs. Key areas of investigation include ring-opening reactions of strained cyclic precursors, the convergent nature of multi-component reactions, and the application of sophisticated organometallic reagents to construct the cyclopentane ring with high levels of control.

Ring-Opening Reactions Leading to Functionalized Cyclopentyl Carbamates

Ring-opening reactions of strained carbocyclic and heterocyclic systems represent a powerful strategy for introducing the carbamate functionality onto a cyclopentane scaffold. This approach often provides excellent stereochemical control, starting from readily available precursors.

One notable example involves the ring-opening of an aziridine. A practical synthesis for optically active trans-tert-butyl-2-aminocyclopentylcarbamate has been developed utilizing the opening of a tosyl-activated cyclopentene (B43876) aziridine. nih.gov This method provides a direct route to a functionalized cyclopentyl carbamate, which can serve as a precursor to the target keto-compound through subsequent oxidation. The key advantage of this pathway is the ability to access specific stereoisomers without the need for chromatographic separation. nih.gov

Another versatile approach is the aminolysis of cyclic epoxides. The reaction of cyclopentene oxide with an appropriate nitrogen nucleophile can yield a trans-2-aminocyclopentanol. This intermediate can then be protected with a tert-butoxycarbonyl (Boc) group to form a hydroxy-cyclopentyl carbamate. Subsequent oxidation of the hydroxyl group furnishes the desired 2-oxocyclopentyl carbamate. The regioselectivity of the epoxide opening can be influenced by stereoelectronic factors, particularly in rigid bicyclic systems that can be designed to favor the desired pseudoaxial attack by the nucleophile. oregonstate.edu

Furthermore, the ring-opening of cyclic carbonates with amino acids in aqueous media presents a green chemistry approach to forming functional carbamates. rsc.org While not directly applied to a cyclopentane ring in the cited literature, this methodology could be adapted. A hypothetical pathway would involve the synthesis of a cyclopentane-fused cyclic carbonate, which upon reaction with an amine or amino acid would yield a β-hydroxy cyclopentyl carbamate, a direct precursor to the target molecule after oxidation. rsc.orgrsc.org

Table 1: Comparison of Ring-Opening Strategies

| Precursor Type | Key Reagents | Product Type | Advantages |

|---|---|---|---|

| Aziridine | Tosyl-activated cyclopentene aziridine, Amine nucleophile | trans-2-Aminocyclopentyl carbamate | High stereocontrol, access to enantiopure products nih.gov |

| Epoxide | Cyclopentene oxide, Amine nucleophile, Boc-anhydride | trans-2-Hydroxycyclopentyl carbamate | Readily available starting materials, established reactivity oregonstate.edu |

| Cyclic Carbonate | Cyclopentane-fused cyclic carbonate, Amino acid, Water | β-Hydroxy cyclopentyl carbamate | Green solvent (water), forms functionalized carbamates rsc.org |

Multi-component Reaction Strategies for Analogous Structures

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecular architectures. While no direct MCR for this compound is prominently described, established MCRs can be employed to generate structurally analogous compounds, demonstrating the potential of this strategy.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that produce dipeptide-like structures and α-acyl carboxamides, respectively. mdpi.com A hypothetical Ugi four-component reaction (U-4CR) could involve a cyclopentanone derivative, an amine, a carboxylic acid, and a tert-butyl isocyanide. This would lead to a complex acyclic amide structure containing the core components, which might then be cyclized in a subsequent step to form a lactam or other heterocyclic analog. The versatility of the Ugi reaction allows for significant variation in the inputs, enabling the rapid generation of a library of related compounds. mdpi.comnih.gov

Another relevant MCR is the Kabachnik-Fields reaction, which is used to synthesize α-aminophosphonates from a ketone, an amine, and a phosphite (B83602). beilstein-journals.org For instance, the reaction of N-Boc-piperidin-4-one, benzylamine, and diethyl phosphite yields a cyclic α-aminophosphonate. beilstein-journals.org By substituting the piperidinone with cyclopentanone and using tert-butylamine, one could generate an N-tert-butyl-α-aminophosphonate on a cyclopentyl scaffold, a structural analog of the target carbamate.

Table 2: Potential MCR Strategies for Analogous Structures

| MCR Name | Core Reactants | Potential Product Scaffold | Relevance |

|---|---|---|---|

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like acyclic amide | High structural complexity, potential for subsequent cyclization mdpi.com |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Efficient formation of amide bonds mdpi.com |

| Kabachnik-Fields Reaction | Ketone, Amine, Phosphite | α-Aminophosphonate | Synthesis of cyclic amino compounds analogous to the target beilstein-journals.org |

Utilization of Advanced Organometallic Reagents in Synthesis

The construction of the cyclopentane ring itself can be achieved with high precision using advanced organometallic reagents and catalysts. These methods offer powerful alternatives to classical cyclization techniques, often proceeding under mild conditions with excellent control over stereochemistry and functional group compatibility.

Nickel-catalyzed reactions have proven effective for forming five-membered rings. A notable example is the Ni-catalyzed reductive cyclization of unactivated alkyl halides with CO2, which operates under mild conditions to produce cyclic structures. organic-chemistry.org Another approach involves a (quinox)Ni catalyst that promotes a formal [2 + 1 + 1 + 1]-cycloaddition of enones and carbene equivalents to yield cyclopentanes. organic-chemistry.org

Ruthenium-based catalysts are also widely used for cyclopentane synthesis. Cationic ruthenium complexes can catalyze intramolecular ene-type reactions of 1,6-dienes to form exo-methylenecyclopentanes. organic-chemistry.org This product can then be further functionalized. Similarly, Grubbs-type ruthenium carbene complexes, famous for olefin metathesis, can be used in cycloisomerization reactions of dienes to generate the cyclopentane core. organic-chemistry.org

Palladium-catalyzed reactions, such as the Conia-ene reaction of acetylenic β-dicarbonyl compounds, provide another route to functionalized cyclopentanes. organic-chemistry.org Furthermore, the use of organometallic reagents as powerful nucleophiles is fundamental. msu.edu For example, bis-Grignard reagents can be used to construct spirocyclopentanes, and organocuprates are employed in Michael additions that can initiate a ring-closing sequence to form a cyclopentane ring. baranlab.org These reagents add carbon nucleophiles to carbonyls and other electrophiles, which is a key bond-forming step in many synthetic strategies. msu.edulibretexts.org

Table 3: Organometallic Reagents in Cyclopentane Synthesis

| Metal/Reagent | Reaction Type | Substrate Example | Product Type |

|---|---|---|---|

| Nickel (Ni) | Reductive Cyclization | Unactivated Alkyl Halide | Substituted Cyclopentane organic-chemistry.org |

| Ruthenium (Ru) | Cycloisomerization | 1,6-diene | exo-Methylenecyclopentane organic-chemistry.org |

| Palladium (Pd) | Conia-ene Reaction | Acetylenic β-dicarbonyl | Methylene (B1212753) Cyclopentane organic-chemistry.org |

| Organocuprate | Michael Addition/Alkylation | Enone and Halo-organocuprate | Substituted Cyclopentane baranlab.org |

| bis-Grignard | Annulation | Dicarbonyl compound | Spirocyclopentane baranlab.org |

Reactivity and Transformational Chemistry of Tert Butyl N 2 Oxocyclopentyl Carbamate

Chemical Transformations of the N-Boc Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its robustness under many reaction conditions and its facile removal under specific acidic conditions. researchgate.netrsc.org

The cleavage of the N-Boc group is most commonly achieved under acidic conditions. The generally accepted mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the fragmentation of the protecting group. total-synthesis.comacsgcipr.org This fragmentation is driven by the formation of three stable or volatile products: the unmasked amine (as its corresponding acid salt), gaseous carbon dioxide, and a stabilized tertiary carbocation, the tert-butyl cation. total-synthesis.comcommonorganicchemistry.comscribd.com The release of gaseous byproducts helps to drive the reaction to completion. total-synthesis.comcommonorganicchemistry.com

Strong acids are typically employed for the efficient removal of the N-Boc group. acsgcipr.org Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for this transformation. fishersci.co.uk

Trifluoroacetic Acid (TFA): TFA is a strong organic acid frequently used for Boc deprotection, often in dichloromethane (B109758) (DCM) as a solvent, with concentrations ranging from 25% to 100% (neat TFA). total-synthesis.comfishersci.co.uk The reaction is generally rapid and proceeds to completion at room temperature. fishersci.co.uk However, due to its corrosive nature and environmental persistence, alternatives are often sought in large-scale industrial processes. acsgcipr.org

Hydrochloric Acid (HCl): HCl is another standard reagent, typically used as a solution in an organic solvent like 1,4-dioxane, ethyl acetate, or methanol. rsc.orgfishersci.co.ukmdpi.com Anhydrous HCl can also be generated in situ from reagents such as acetyl chloride or trimethylsilyl (B98337) chloride (TMSCl) in an alcohol solvent. acsgcipr.org Studies have shown that the kinetics of HCl-mediated deprotection can exhibit a second-order dependence on the acid concentration. acs.org

The choice between TFA and HCl often depends on the solubility of the substrate and the presence of other acid-sensitive functional groups within the molecule. rsc.orgreddit.com

| Reagent | Typical Conditions | Key Characteristics |

| Trifluoroacetic Acid (TFA) | 25-100% in Dichloromethane (DCM), Room Temperature | Highly effective, fast reaction times. fishersci.co.uk Corrosive and poses environmental concerns. acsgcipr.org |

| Hydrochloric Acid (HCl) | 4M solution in 1,4-Dioxane or other organic solvents, Room Temperature | Common and effective alternative to TFA. rsc.orgfishersci.co.uk Can be generated in situ. acsgcipr.org |

A significant consequence of acid-mediated Boc deprotection is the formation of the highly reactive tert-butyl cation. total-synthesis.comacsgcipr.org This electrophilic intermediate can lead to undesirable side reactions by alkylating nucleophilic sites within the substrate or other molecules present in the reaction mixture. acsgcipr.orgnih.gov In peptide synthesis, for example, the electron-rich side chains of tryptophan and methionine are particularly susceptible to t-butylation. nih.gov The tert-butyl cation can also be quenched by deprotonation to form isobutene gas. acsgcipr.orgcommonorganicchemistry.com

To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic substances that efficiently trap the tert-butyl cation. acsgcipr.orgnih.govorganic-chemistry.org The choice of scavenger depends on the substrate and the specific nucleophiles that require protection.

| Scavenger | Function | Target of Side Reaction |

| Water | Reacts with the t-butyl cation to form t-butanol. | General purpose scavenger. researchgate.net |

| Anisole | An electron-rich aromatic that undergoes Friedel-Crafts alkylation. | Protects aromatic residues like Tryptophan. |

| Thioanisole | A sulfur-containing scavenger that traps the cation. | Protects sulfur-containing residues like Methionine. nih.gov |

| Triisopropylsilane (TIS) | A hydride donor that reduces the t-butyl cation to isobutane. | Effective general scavenger, particularly for preventing tryptophan alkylation. researchgate.net |

| Thiophenol | Acts as a nucleophile to capture the cation. | Effective scavenger, but has an unpleasant odor. nih.govorganic-chemistry.org |

The use of a scavenger cocktail is common practice, especially in solid-phase peptide synthesis, to ensure clean and high-yielding deprotection. nih.govresearchgate.net

The N-Boc group is a cornerstone of "orthogonal" protecting group strategies, a concept essential for the synthesis of complex polyfunctional molecules like peptides and natural products. total-synthesis.commasterorganicchemistry.com Orthogonality refers to the ability to remove one type of protecting group in the presence of others by using specific, non-interfering reaction conditions. scribd.commasterorganicchemistry.com

The key to the N-Boc group's utility is its unique lability to acid, which contrasts sharply with the stability of other widely used amine protecting groups under the same conditions. semanticscholar.org This allows for selective deprotection. For instance, a molecule bearing both a Boc-protected amine and an Fmoc-protected amine can be selectively deprotected at the Fmoc position using a base, leaving the Boc group intact. total-synthesis.comorganic-chemistry.org

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) total-synthesis.com | Stable to base and hydrogenolysis. total-synthesis.comsemanticscholar.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.commasterorganicchemistry.com | Stable to acid and hydrogenolysis. |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.commasterorganicchemistry.com | Stable to mild acid and base. |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) total-synthesis.com | Stable to acid and base. |

This differential reactivity enables chemists to precisely control the sequence of reactions at various sites within a complex molecule. masterorganicchemistry.comnih.gov

A defining characteristic of the N-Boc group is its exceptional stability under basic and nucleophilic conditions. researchgate.netrsc.org It is resistant to a wide range of reagents, including amine bases (like triethylamine), alkali metal hydroxides (like NaOH), and common nucleophiles. total-synthesis.comorganic-chemistry.org This stability is crucial for its role in orthogonal synthesis schemes, as it allows for transformations on other parts of the molecule, such as base-catalyzed ester saponification or nucleophilic substitutions, without compromising the integrity of the protected amine. organic-chemistry.orgsemanticscholar.org

While the Boc group is renowned for its base stability, it is not completely inert under all basic conditions. Deprotection can sometimes be achieved under harsh basic conditions, which may proceed through the formation of an isocyanate intermediate following deprotonation of the carbamate N-H bond by a strong base. researchgate.netrsc.org However, for the vast majority of synthetic applications, the N-Boc group is considered a robust base-stable protecting group. researchgate.netrsc.org

Acid-Mediated Deprotection Mechanisms and Conditions

Reactivity of the 2-Oxocyclopentyl Moiety

The 2-oxocyclopentyl portion of the molecule is characterized by a ketone functional group within a five-membered ring. The reactivity of this moiety is dominated by the chemistry of the carbonyl group. pressbooks.publibretexts.org The carbonyl carbon is sp²-hybridized, electrophilic, and susceptible to attack by nucleophiles. pressbooks.pubmsu.edu The adjacent α-carbons are also sites of potential reactivity, particularly in enolate formation.

Key transformations involving the 2-oxocyclopentyl group include:

Nucleophilic Addition: The ketone can undergo addition reactions with a variety of nucleophiles, such as organometallic reagents (Grignard or organolithium reagents) or cyanide, to form a tertiary alcohol.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would transform the 2-oxocyclopentyl group into a 2-hydroxycyclopentyl group.

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), the ketone can be converted directly into a secondary amine.

Enolate Chemistry: In the presence of a suitable base, the ketone can be deprotonated at one of the α-carbons (positions 3 or 5) to form an enolate. This nucleophilic enolate can then participate in reactions such as alkylation or aldol (B89426) condensations.

Wittig Reaction: The ketone can react with phosphorus ylides to form an alkene, replacing the C=O bond with a C=C bond.

Acetal Formation: Reaction with an alcohol under acidic conditions will form a ketal, which can serve as a protecting group for the ketone itself.

The presence of the N-Boc protected aminomethyl substituent at the 2-position may sterically influence the approach of nucleophiles to the carbonyl carbon.

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The electrophilic nature of the carbonyl carbon in tert-butyl N-(2-oxocyclopentyl)carbamate allows for a wide array of nucleophilic addition reactions. These transformations are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

Nucleophilic Addition Reactions:

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl group to form tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield the corresponding tertiary alcohol. Similarly, hydride reagents like sodium borohydride can reduce the ketone to a secondary alcohol.

The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an alkene. organic-chemistry.org By reacting this compound with a phosphorus ylide, a new carbon-carbon double bond is formed. The nature of the ylide determines the structure of the resulting alkene.

Condensation Reactions:

The carbonyl group can also participate in condensation reactions with amines and their derivatives. For example, reaction with a primary amine in the presence of an acid catalyst would lead to the formation of an imine.

The Mannich reaction, a three-component condensation, is another important transformation. researchgate.net In this reaction, the enolizable ketone (this compound), a non-enolizable aldehyde (like formaldehyde), and a secondary amine react to form a β-amino-carbonyl compound, known as a Mannich base.

| Reaction Type | Nucleophile/Reagent | Product Type |

| Grignard Reaction | Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylides (e.g., Ph3P=CH2) | Alkene |

| Imine Formation | Primary Amines (e.g., R-NH2) | Imine |

| Mannich Reaction | Formaldehyde, Secondary Amine | Mannich Base |

Alpha-Carbon Functionalization: Enolization and Alkylation Strategies

The presence of acidic protons on the carbons adjacent to the carbonyl group allows for the formation of an enolate ion under basic conditions. This enolate is a potent nucleophile and can react with various electrophiles, enabling the functionalization of the α-position.

The choice of base and reaction conditions is crucial for the regioselective formation of the enolate. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation.

Once formed, the enolate can be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position. The stereochemical outcome of this alkylation can often be controlled by using chiral auxiliaries or catalysts, leading to the diastereoselective or enantioselective synthesis of α-substituted cyclopentanones.

| Base | Electrophile | Product Type |

| Lithium Diisopropylamide (LDA) | Alkyl Halide (e.g., CH3I) | α-Alkylated Ketone |

| Sodium Hydride (NaH) | Acyl Chloride (e.g., CH3COCl) | α-Acylated Ketone |

| Potassium tert-butoxide (t-BuOK) | Aldehyde (Aldol Reaction) | β-Hydroxy Ketone |

Interplay Between Carbamate and Ketone Functionalities

The proximate arrangement of the carbamate and ketone functionalities in this compound leads to unique chemical reactivity, including intramolecular reactions and challenges in chemoselectivity.

Intramolecular Cyclizations and Rearrangements

The nitrogen atom of the carbamate group, or a derivative thereof, can act as an intramolecular nucleophile, leading to the formation of bicyclic structures. For instance, under certain conditions, the Boc-protected amine can be deprotected, and the resulting free amine can undergo an intramolecular condensation with the ketone to form a fused heterocyclic system.

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclizations. For example, if the α-carbon is functionalized with a suitable leaving group, an intramolecular SN2 reaction with the carbamate nitrogen could lead to the formation of a bicyclic lactam.

Chemoselectivity in Multi-Functionalized Derivatives

When additional functional groups are present in derivatives of this compound, the issue of chemoselectivity becomes paramount. For example, in the reduction of a derivative containing both the ketone and an ester group, selective reduction of one carbonyl group over the other can be a significant challenge. The choice of reducing agent and reaction conditions is critical to achieving the desired outcome.

Similarly, in reactions involving both the enolizable ketone and the carbamate, directing the reactivity to one site while leaving the other untouched requires careful planning. The steric hindrance provided by the Boc group can often be exploited to direct reagents to the less hindered ketone functionality.

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Building Block Chemistry

The compound's bifunctional nature allows for sequential or tandem reactions to introduce further complexity, making it a cornerstone in the synthesis of various important chemical entities.

A significant application of derivatives of tert-butyl N-(2-oxocyclopentyl)carbamate is in the synthesis of carbocyclic nucleoside analogues, which are crucial in the development of antiviral therapies. researchgate.netnih.govnih.gov These molecules mimic natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene (B1212753) group, rendering them resistant to enzymatic cleavage. researchgate.net

For instance, chiral cyclopentenol (B8032323) derivatives, which can be accessed from precursors related to 2-aminocyclopentanone, are key intermediates for creating these biologically active carbocyclic nucleosides. nih.gov The synthesis of various analogues, including those with purine (B94841) and pyrimidine (B1678525) bases, has been explored for their activity against a range of viruses, including herpes simplex virus and orthopoxviruses like vaccinia and cowpox. researchgate.netnih.gov Some of these synthesized carbocyclic nucleosides have demonstrated potent antiviral activity. researchgate.netnih.gov

Table 1: Examples of Biologically Active Cyclopentane (B165970) Derivatives

| Derivative Class | Biological Activity | Therapeutic Area |

|---|---|---|

| Carbocyclic Nucleosides | Antiviral | Infectious Diseases |

| Peptide Nucleic Acids (PNAs) | Gene Targeting | Diagnostics, Therapeutics |

Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a derivative of the title compound, has shown potential as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). scienceopen.com

The ketone and protected amine functionalities of this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. A prominent example is the synthesis of quinoxalines, a class of bicyclic heteroaromatic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. organic-chemistry.org

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While a direct condensation of this compound with an o-phenylenediamine to form a fused quinoxaline (B1680401) derivative is a plausible synthetic route, specific examples in the literature are scarce. However, the synthesis of quinoxalin-2-ones from the structurally related 2-(N-Boc-amino)phenylisocyanide and glyoxylic acids has been reported, suggesting the feasibility of such cyclization reactions with Boc-protected amino ketones. organic-chemistry.org This approach would involve the reaction of the ketone of the cyclopentanone (B42830) ring and the deprotected amine with a suitable aromatic diamine, leading to the formation of a fused heterocyclic system.

Contribution to Pharmaceutical and Agrochemical Development

The structural motif of a substituted cyclopentane ring is present in numerous biologically active compounds, making this compound a valuable starting material in the development of new pharmaceuticals and agrochemicals. researchgate.net

The utility of carbamate-protected aminocycloalkanes as key intermediates is well-documented in the synthesis of commercial drugs. A notable example is the synthesis of the anticoagulant drug Edoxaban. A pivotal step in its synthesis involves the use of a tert-butyl carbamate-protected aminocyclohexane derivative, highlighting the industrial relevance of such building blocks. google.com Although this example features a cyclohexane (B81311) ring, the synthetic principles are directly applicable to cyclopentane analogues.

Furthermore, tert-butyl carbamate (B1207046) derivatives are employed in the synthesis of kinase inhibitors, a significant class of drugs used in cancer therapy and for treating inflammatory diseases. scienceopen.comnih.gov The cyclopentane scaffold can serve as a rigid core to which various functional groups can be attached to interact with the kinase active site.

In the process of drug discovery, lead optimization is a critical phase where a promising compound (the "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov The 2-aminocyclopentanone core, derived from this compound, offers several avenues for such optimization.

Structure-activity relationship (SAR) studies are fundamental to this process, where systematic modifications of the lead compound's structure are made to understand their impact on biological activity. frontiersin.org For a lead compound containing the 2-aminocyclopentanone scaffold, optimization strategies could include:

Modification of the Amine: The amino group, once deprotected, can be acylated, alkylated, or incorporated into various heterocyclic systems to explore interactions with the biological target.

Functionalization of the Ketone: The ketone can be reduced to an alcohol, which can then be further functionalized, or it can be used as a handle for carbon-carbon bond-forming reactions to introduce new substituents.

Ring Modifications: The cyclopentane ring itself can be modified, for instance, by introducing substituents at other positions to alter the compound's conformation and lipophilicity.

These modifications aim to enhance the compound's binding affinity to its target, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and reduce potential toxicity. researchgate.net

Asymmetric Synthesis Utilizing the Chiral Potential

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize a single, specific enantiomer is of paramount importance in medicinal chemistry.

While this compound itself is achiral, it can be used as a starting material in asymmetric syntheses to produce chiral cyclopentane derivatives. This can be achieved through several strategies:

Diastereoselective Reactions: The existing functional groups on the cyclopentane ring can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective reduction of the ketone can lead to the formation of specific stereoisomers of 2-aminocyclopentanol (B113218).

Kinetic Resolution: A racemic mixture of a chiral derivative of this compound can be reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the isolation of the enantiomerically pure product. An example of this strategy is the kinetic resolution of tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate, which allows for the asymmetric synthesis of chiral 3-methylcyclopentane derivatives. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to control the stereochemistry of a reaction, after which the auxiliary is removed.

Through these methods, the chiral potential of the cyclopentane scaffold can be effectively exploited to synthesize enantiomerically pure compounds for pharmaceutical applications.

Derivatization for Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. While this compound is a racemic mixture, it can be used as a precursor to obtain optically active derivatives. One common strategy involves the synthesis of related chiral scaffolds that can be used as ligands or building blocks. For instance, the related compound, optically active trans-tert-butyl-2-aminocyclopentylcarbamate, has been shown to be a useful scaffold for creating chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). nih.gov The synthesis of such enantiopure derivatives often involves classical resolution techniques or asymmetric synthesis strategies starting from chiral precursors.

The general approach to obtaining enantiomerically pure compounds from racemic ketones like this compound can involve several methods, including:

Asymmetric Reduction: The ketone functionality can be reduced to a hydroxyl group using chiral reducing agents or catalysts. This process can selectively produce one enantiomer of the corresponding amino alcohol. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Diastereoselective Derivatization: The racemic carbamate can be reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure target molecule.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

While these are established methods for achieving enantiomeric purity, specific and detailed research findings on the derivatization of this compound itself for these purposes are not extensively documented in publicly available literature.

Stereoselective Construction of Complex Molecular Scaffolds

The cyclopentane ring is a common motif in a wide array of natural products and biologically active compounds. The stereoselective construction of substituted cyclopentane rings is therefore a significant goal in organic synthesis. This compound provides a valuable starting point for the synthesis of complex molecular scaffolds with controlled stereochemistry.

The ketone and the protected amine functionalities allow for sequential or tandem reactions to introduce new stereocenters onto the cyclopentane core. For example, the ketone can undergo a variety of stereoselective addition reactions, such as aldol (B89426) or Grignard reactions, where the approach of the nucleophile can be influenced by the adjacent bulky tert-butoxycarbonyl (Boc) protected amine group, leading to diastereoselective formation of new carbon-carbon bonds.

Furthermore, the carbamate group can direct metallation at the adjacent carbon atom, followed by reaction with an electrophile to introduce a substituent in a stereocontrolled manner. The development of chiral auxiliaries derived from cyclic amino alcohols, such as those based on a cyclopentane ring, has been shown to be effective in asymmetric alkylations and aldol reactions, achieving excellent diastereofacial selectivities. nih.gov

The general strategies for the stereoselective construction of complex scaffolds from carbamate-protected cyclic ketones include:

| Reaction Type | Description | Potential Outcome |

| Asymmetric Alkylation | Deprotonation to form an enolate, followed by reaction with an electrophile in the presence of a chiral ligand or auxiliary. | Introduction of a new stereocenter alpha to the carbonyl group with high stereocontrol. |

| Diastereoselective Aldol Reaction | Reaction of the enolate with an aldehyde, where the existing stereocenter (if present) or a chiral auxiliary directs the stereochemical outcome of the newly formed stereocenters. | Formation of β-hydroxy ketones with controlled relative stereochemistry. |

| Conjugate Addition | For α,β-unsaturated derivatives, the stereoselective addition of nucleophiles can be achieved using chiral catalysts. | Creation of multiple stereocenters in a single step. |

| Cycloaddition Reactions | Derivatives of the cyclopentanone ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form more complex polycyclic systems with high stereoselectivity. mdpi.com | Rapid construction of intricate molecular frameworks. |

These methodologies underscore the potential of this compound and related structures as key intermediates in the stereoselective synthesis of complex molecules for medicinal chemistry research. However, detailed, published research focusing specifically on the stereoselective reactions of this compound to build complex scaffolds is limited.

Advanced Spectroscopic and Stereochemical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for the structural verification of tert-butyl N-(2-oxocyclopentyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group and the cyclopentanone (B42830) ring. The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm. The N-H proton of the carbamate (B1207046) linkage gives rise to a signal that can vary in chemical shift and may appear broad, often around 5.0-6.0 ppm, depending on the solvent and concentration. The proton at the C2 position (the methine proton, CH-N) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons on the ring. The remaining six protons on the cyclopentanone ring appear as complex multiplets in the range of 1.8-2.5 ppm. chegg.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum offers further structural confirmation. The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (typically >200 ppm). libretexts.org The carbamate carbonyl carbon appears in the region of 155-160 ppm. mdpi.com The quaternary carbon and the methyl carbons of the Boc group are observed around 80 ppm and 28 ppm, respectively. libretexts.orgmdpi.com The carbons of the cyclopentanone ring produce signals at distinct chemical shifts, with the α-carbon (C2) attached to the nitrogen appearing around 50-60 ppm. oregonstate.eduwisc.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| tert-Butyl | ¹H | ~1.45 | Singlet, 9H |

| Cyclopentanone Protons | ¹H | 1.8 - 2.5 | Complex multiplets, 6H |

| Methine (CH -N) | ¹H | ~4.0 - 4.2 | Multiplet, 1H |

| Amide (NH ) | ¹H | 5.0 - 6.0 | Broad singlet, 1H |

| Methyl (Boc) | ¹³C | ~28.3 | |

| Methine (C H-N) | ¹³C | ~55 - 60 | |

| Cyclopentanone CH₂ | ¹³C | ~20, ~35, ~38 | Three distinct methylene signals |

| Quaternary (Boc) | ¹³C | ~79.5 | |

| Carbonyl (Carbamate) | ¹³C | ~155.5 | |

| Carbonyl (Ketone) | ¹³C | >210 |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural identification. The molecular formula is C₁₀H₁₇NO₃, corresponding to a monoisotopic mass of 199.1208 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. A primary and highly characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (C₄H₈), resulting in a prominent fragment ion at [M - 56]⁺. libretexts.org Another common fragmentation is the loss of the entire tert-butoxycarbonyl group, leading to a fragment at [M - 100]⁺. The cyclopentanone ring itself can undergo fragmentation, typically through the loss of carbon monoxide (CO) or ethene (C₂H₄), leading to fragments at [M - 28]⁺ or subsequent fragments from the initial breakdown products. researchgate.netnist.gov The observation of the molecular ion peak ([M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺) along with these characteristic fragment ions provides strong evidence for the compound's identity. uni.luuni.lu

Interactive Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Formula of Ion | m/z Value |

| Molecular Ion | [C₁₀H₁₇NO₃]⁺ | 199.12 |

| Loss of Isobutylene | [C₆H₉NO₃]⁺ | 143.06 |

| Loss of tert-butyl radical | [C₆H₈NO₃]⁺ | 142.05 |

| Loss of CO₂ from [M-C₄H₈]⁺ | [C₅H₉NO]⁺ | 99.07 |

| Loss of Boc group | [C₅H₈NO]⁺ | 98.06 |

| Loss of CO from cyclopentanone ring | [C₉H₁₇NO₂]⁺ | 171.12 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent features in the IR spectrum include:

N-H Stretch: A moderate absorption band appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretches: Absorption bands for aliphatic C-H stretching are observed just below 3000 cm⁻¹.

Ketone C=O Stretch: A strong, sharp absorption band is present at approximately 1740-1750 cm⁻¹, which is characteristic of a five-membered ring ketone (cyclopentanone). nist.govspectrabase.com

Carbamate C=O Stretch: Another strong absorption band, corresponding to the carbonyl of the carbamate group, is typically found at a lower wavenumber, around 1680-1710 cm⁻¹.

N-H Bend: The bending vibration of the N-H bond is usually observed around 1510-1530 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the carbamate group appear in the fingerprint region, typically around 1160-1250 cm⁻¹.

Interactive Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3400 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2980 | Medium-Strong |

| Ketone (C=O) | Stretch | 1740 - 1750 | Strong |

| Carbamate (C=O) | Stretch | 1680 - 1710 | Strong |

| Amine (N-H) | Bend | 1510 - 1530 | Medium |

| Carbamate (C-O) | Stretch | 1160 - 1250 | Strong |

Chiral Analysis Methodologies

As this compound possesses a stereocenter at the C2 position of the cyclopentanone ring, it exists as a pair of enantiomers, (R) and (S). The separation and quantification of these enantiomers are essential for applications in asymmetric synthesis and pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for separating the enantiomers of this compound and determining its enantiomeric purity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are particularly effective for resolving a broad range of chiral compounds, including N-protected amino derivatives. yakhak.org

A typical analytical method would involve dissolving the racemic compound in a suitable solvent and injecting it onto a chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H). yakhak.orgsci-hub.ru The separation is achieved using a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. yakhak.org The differential interaction of the two enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their baseline separation. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric ratio.

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are unique for each enantiomer. An optically pure sample of one enantiomer will rotate light to the same degree but in the opposite direction as its mirror image. For example, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X°. rsc.org

A polarimeter is used to measure the observed rotation of a solution of this compound with a known concentration and path length. The enantiomeric excess (% ee) of a non-racemic mixture can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer, using the formula:

% ee = ([α]ₛₐₘₚₗₑ / [α]ₘₐₓ) × 100%

While specific rotation values for the pure enantiomers of this compound are not widely reported in foundational literature, this technique remains a fundamental tool for assessing the bulk enantiomeric composition of a sample once a reference value for the pure enantiomer has been established.

X-ray Crystallography and Computational Chemistry for Solid-State and Solution Conformations

While spectroscopic methods confirm the chemical structure, X-ray crystallography and computational chemistry provide deeper insights into the three-dimensional arrangement of the molecule in the solid-state and its dynamic behavior in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and intermolecular interactions, such as hydrogen bonding. As of now, a public crystal structure for this compound is not available in crystallographic databases. If a suitable crystal were obtained, the analysis would reveal the precise bond lengths, bond angles, and the preferred conformation of the cyclopentanone ring (which typically adopts an envelope or twist conformation to minimize steric strain). It would also show the orientation of the bulky tert-butoxycarbonyl group relative to the ring and detail any hydrogen bonding networks involving the N-H and C=O groups.

Computational Chemistry: In the absence of a crystal structure, computational methods like Density Functional Theory (DFT) are valuable for predicting the low-energy conformations of the molecule. chemrxiv.org Conformational analysis can explore the potential energy surface associated with the rotation around the N-C(O) bond of the carbamate and the puckering of the cyclopentanone ring. chemrxiv.org These calculations can predict the most stable conformers in the gas phase or in solution (using solvent models). Such studies for the related tert-butyl (3-oxocyclopentyl)carbamate suggest a puckered ring and distinct conformers related to the carbamate orientation. ambeed.com For the title compound, computational analysis would help rationalize the observed spectroscopic data and understand how the steric bulk of the Boc group influences the geometry of the five-membered ring.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For tert-butyl N-(2-oxocyclopentyl)carbamate, future research will likely concentrate on green chemistry principles to minimize environmental impact.

Key strategies include the use of carbon dioxide (CO2) as a C1 source for carbamate (B1207046) synthesis, which is an attractive alternative to hazardous reagents like phosgene. rsc.org This approach aligns with carbon capture and utilization (CCU) goals, transforming a greenhouse gas into a valuable chemical feedstock. nih.govresearchgate.net Research into catalytic systems, particularly those based on abundant metals or organocatalysts, will be crucial for activating CO2 under mild conditions for reaction with the amine precursor of the target molecule.

Another significant area is the replacement of conventional organic solvents with greener alternatives. Water-mediated synthesis is a promising avenue, as studies have shown the feasibility of N-Boc protection and deprotection reactions in aqueous media, often without the need for a catalyst. researchgate.netsemanticscholar.org Solvent-free, or neat, reaction conditions, potentially facilitated by recyclable heterogeneous acid catalysts like Amberlite-IR 120 resin, also represent a viable green methodology.

Furthermore, biocatalysis offers a powerful tool for the enantioselective synthesis of chiral amines and related structures. wiley.comnih.gov Employing enzymes such as ω-transaminases or engineered dehydrogenases could provide a highly selective and sustainable route to chiral versions of this compound, operating under mild, aqueous conditions and reducing the need for protecting groups and chiral resolution steps. nih.govjocpr.commdpi.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

|---|---|---|

| Carbon Source | Phosgene derivatives | Carbon Dioxide (CO2) |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical fluids, or Solvent-free |

| Catalysts | Homogeneous metal catalysts | Heterogeneous, recyclable catalysts; Biocatalysts (enzymes) |

| Energy Input | Often requires high temperature/pressure | Milder reaction conditions |

| Byproducts | Stoichiometric toxic waste | Minimal, often benign byproducts (e.g., water) |

| Atom Economy | Moderate | High |

Exploration of Novel Catalytic Transformations

The core structure of this compound, featuring a ketone, a protected amine, and multiple C-H bonds, is ripe for exploration with novel catalytic transformations to generate diverse and complex derivatives.

A major frontier is the catalytic C–H functionalization. This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, streamlining synthetic sequences. Research into transition-metal catalysis, for instance using rhodium or palladium complexes, could enable the selective modification of the cyclopentanone (B42830) ring at positions that are otherwise difficult to access. nih.gov Such methods could introduce aryl, alkyl, or other functional groups, rapidly building molecular complexity.

Photocatalysis represents another emerging paradigm. Light-mediated reactions, often using titanocene (B72419) or organic dye photocatalysts, can facilitate unique transformations under exceptionally mild conditions. acs.org For this compound, this could involve radical-based functionalization or cleavage and reconstruction of the carbamate or cyclopentanone moieties in novel ways.

Finally, multicatalytic cascade reactions, where two or more catalytic cycles operate in a single pot, offer a highly efficient means of constructing complex molecules. nih.gov A potential cascade could involve an initial amine-catalyzed modification of the cyclopentanone ring, followed by a carbene-catalyzed intramolecular reaction to build intricate polycyclic systems from the simple starting material. nih.gov

Expansion of Applications in Diverse Chemical Domains Beyond Traditional Medicinal Chemistry

While intermediates like this compound are staples in medicinal chemistry, their utility extends into other valuable chemical domains. ontosight.ai Future research is expected to unlock its potential in materials science, agrochemistry, and as a specialized chemical scaffold.

In materials science, the carbamate linkage is the fundamental repeating unit in polyurethanes. The rigid cyclopentanone core of the molecule could be used to synthesize novel polymers with unique thermal and mechanical properties. By deprotecting the amine and leveraging the ketone functionality, it can serve as a monomer or cross-linking agent for creating specialized polymers and functional materials.

The agrochemical sector is another promising area. Many successful pesticides and herbicides contain carbamate and cyclic ketone motifs. chemimpex.com this compound can serve as a versatile starting point for creating libraries of new compounds to be screened for herbicidal, insecticidal, or fungicidal activity.

Furthermore, the chiral versions of this molecule could be valuable as scaffolds for developing new chiral ligands for asymmetric catalysis or as constrained building blocks for peptide nucleic acids (PNAs), which have applications in diagnostics and therapeutics. nih.gov

Table 2: Potential Applications Beyond Medicinal Chemistry

| Domain | Potential Role of this compound | Desired Properties/Functionality |

|---|---|---|

| Materials Science | Monomer or cross-linker for novel polymers | Enhanced thermal stability, rigidity, tailored mechanical properties |

| Agrochemistry | Scaffold for new pesticides and herbicides | High efficacy, target specificity, biodegradability |

| Asymmetric Catalysis | Precursor to chiral ligands | High enantioselectivity, catalyst stability |

| Biotechnology | Building block for Peptide Nucleic Acids (PNAs) | Enhanced binding affinity and biological stability |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of chemistry, robotics, and artificial intelligence is revolutionizing chemical discovery. Integrating this compound into automated workflows will dramatically accelerate the exploration of its chemical space.

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. wikipedia.orgnih.gov Such systems could use the title compound as a central building block to generate large libraries of derivatives by systematically varying reactants and reaction conditions. nih.govsynplechem.com This approach allows for the rapid creation of hundreds or thousands of distinct molecules for testing. youtube.com

These automated synthesis platforms are powerful when coupled with high-throughput screening (HTS), where the newly synthesized compound libraries are rapidly tested for biological activity or material properties. This synergy creates a closed loop of design-make-test-analyze, significantly shortening discovery timelines. researchgate.net

Furthermore, machine learning and AI are becoming indispensable tools. AI algorithms can predict viable synthetic routes and optimize reaction conditions, making automated synthesis more efficient. youtube.com In parallel, machine learning models can predict the potential bioactivity or properties of virtual compounds based on their structure, helping to prioritize which derivatives of this compound should be synthesized and screened. nih.govresearchgate.netresearchgate.net This data-driven approach ensures that research efforts are focused on the most promising candidates.

Q & A

What are the established synthetic routes for tert-butyl N-(2-oxocyclopentyl)carbamate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves reacting tert-butyl carbamate with (S)-2-oxocyclopentanone under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates deprotonation and nucleophilic attack. Key parameters include maintaining anhydrous conditions, precise stoichiometric ratios (1:1.2 carbamate to ketone), and controlled temperatures (0–25°C). Industrial-scale production employs continuous flow reactors for enhanced yield (≥85%) and purity .

How can researchers employ crystallographic techniques to resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL for refinement and SIR97 for structure solution is recommended. These tools enable precise determination of bond lengths, angles, and stereochemistry. For example, SHELXL’s least-squares refinement can resolve disorder in the cyclopentyl ring, while SIR97’s direct methods are effective for phase determination in twinned crystals .

What methodologies are recommended for analyzing contradictory enzymatic inhibition data involving this carbamate compound?

To address discrepancies, researchers should:

- Verify compound purity via HPLC (≥95% purity threshold).

- Conduct kinetic assays under varied conditions (pH 6.5–8.5, 25–37°C).

- Use surface plasmon resonance (SPR) to measure binding kinetics.

- Perform X-ray crystallography to visualize enzyme-ligand interactions (e.g., carbamate binding to catalytic serine residues) .

What advanced spectroscopic and chromatographic techniques are essential for characterizing the stability of this compound under different storage conditions?

- NMR Spectroscopy : ¹H/¹³C NMR to monitor degradation (e.g., tert-butyl group cleavage at δ 1.4 ppm).

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to quantify degradation products.

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, sampling monthly.

- Mass Spectrometry : HRMS to identify oxidation byproducts (e.g., m/z 215.1284 for cyclopentyl ring hydroxylation) .

How does the tert-butyl carbamate group influence the compound's pharmacokinetic properties in drug discovery research?

The tert-butyl group enhances metabolic stability by sterically shielding the carbamate moiety, reducing CYP450-mediated oxidation. The carbamate acts as a prodrug moiety, enabling controlled release of the cyclopentylamine pharmacophore. Pharmacokinetic studies in murine models show a half-life (t₁/₂) of 4.2 hours and 89% plasma protein binding .

What computational chemistry approaches are most effective for predicting the reactivity of this compound in nucleophilic environments?

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations model transition states for nucleophilic attacks on the carbonyl carbon (ΔG‡ ≈ 18.3 kcal/mol).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction trajectories.

- Molecular Electrostatic Potential (MEP) : Identify electrophilic hotspots (e.g., carbonyl oxygen with −0.45 e⁻ charge) .

What experimental design considerations are crucial when investigating the stereochemical outcomes of reactions involving this compound?

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol 90:10) to determine enantiomeric excess (ee >98%).

- Variable-Temperature NMR : Detect dynamic stereoisomerism (e.g., ring-flipping barriers ≥12 kcal/mol).

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .

How can researchers optimize the synthetic protocol for this compound to minimize byproduct formation in large-scale applications?

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity) via a central composite design.

- In-Situ FTIR Monitoring : Track carbonyl peak (1720 cm⁻¹) disappearance to halt reactions at 95% conversion.

- Flow Chemistry : Use a microreactor (residence time 15 min) to reduce dimerization byproducts (<2%) .

What biological evaluation strategies are recommended for assessing the therapeutic potential of derivatives of this compound?

- Structure-Activity Relationship (SAR) : Modify the cyclopentyl ring with substituents (e.g., halogens) to enhance binding.

- In Vitro Assays : Measure IC₅₀ values against serine hydrolases (e.g., 0.8 µM for FAAH inhibition).

- In Vivo Studies : Evaluate bioavailability in rodent models via oral administration (10 mg/kg dose) .

How should researchers approach the development of analytical reference standards for this compound in compliance with ICH guidelines?

- HPLC-UV Validation : Achieve resolution >2.0 between analyte and impurities using a 150 mm C18 column.

- qNMR Quantification : Apply ERETIC2 calibration with deuterated chloroform (CDCl₃) for absolute purity (99.5±0.3%).

- Forced Degradation Studies : Expose to 0.1 M HCl (24 hours) and 3% H₂O₂ (8 hours) to identify critical degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.